Insulin is produced in the pancreas by beta cells. The His(B16)- variant is synthesized through recombinant DNA technology, which allows for precise modifications to the insulin molecule. The original insulin gene is manipulated to incorporate the desired amino acid change, leading to the production of this specific analog in expression systems such as yeast or bacteria .
Insulin, His(B16)- falls under the category of therapeutic proteins and specifically belongs to insulin analogs. These are designed to mimic or enhance the effects of natural insulin while potentially offering advantages such as reduced risk of hypoglycemia or improved glycemic control in diabetic patients.
The synthesis of Insulin, His(B16)- typically involves several key steps:
Technical details include optimizing conditions for high yield and activity, which may involve varying temperature, pH, and induction times during expression .
The molecular structure of Insulin, His(B16)- retains the characteristic features of human insulin but includes a histidine residue at position B16 of the B-chain.
Insulin, His(B16)- undergoes several chemical reactions that are crucial for its function:
The mechanism by which Insulin, His(B16)- exerts its effects involves:
Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and stability assessments under various denaturing conditions .
Insulin, His(B16)- has several important applications in medical science:
The substitution of tyrosine with histidine at position B16 (Tyr→His) in insulin has been extensively characterized using NMR spectroscopy and X-ray crystallography. NMR studies of the His(B16) mutant under acidic conditions (pH 2.4) revealed a predominantly monomeric state even at millimolar concentrations, overcoming the self-association behavior typical of wild-type insulin. The solution structure (PDB: 1HLS) exhibits well-defined α-helices in segments A2-A7, A12-A19, and B9-B19, with a root-mean-square deviation (RMSD) of 0.89 Å for backbone atoms. This high-resolution structure confirmed that the mutation does not disrupt the overall insulin fold but induces subtle rearrangements in the B-chain helix [4].
Crystallographic analyses demonstrate that His(B16) insulin forms stable hexamers in the presence of zinc ions and phenolic ligands. In the T3Rf3 hexameric state (space group R3), the His(B16) side chain participates in a redesigned hydrogen-bonding network involving Glu(B13), Thr(B17), and water-mediated interactions. This configuration stabilizes the Rf-state conformation, where residues B1-B8 adopt an α-helical structure instead of the extended T-state conformation [7] [9].
Table 1: Structural Features of His(B16) Insulin
Technique | Conditions | Key Observations | Biological Implications |
---|---|---|---|
NMR (1HLS) | pH 2.4, monomeric | Retained helical content (B9-B19); RMSD 0.89 Å backbone | Enables high-resolution monomeric studies |
X-ray crystallography | T3Rf3 hexamer | B-chain helix extension (B1-B19); altered H-bond network | Facilitates stable hexamer formation |
X-ray crystallography | Phenolic complexes | His(B16) stabilizes ligand binding at Site I | Enhances allosteric transitions |
The Tyr→His substitution at B16 significantly alters insulin’s thermodynamic stability and conformational dynamics:
The B9-B19 α-helix serves as a critical structural scaffold in insulin, with His(B16) playing dual roles in stability and conformational transitions:
His(B16) modulates insulin’s zinc-binding properties and hexamer kinetics through two mechanisms:
Table 2: Zinc Coordination Environments in Insulin Hexamers
Hexamer Type | Zinc Ions per Hexamer | Coordination Site | Key Residues | His(B16) Role |
---|---|---|---|---|
Wild-type (T6) | 2 | Axial sites on 3-fold axis | His(B10)×3, H2O | Not involved |
Wild-type (T3Rf3) | 4 | Rf-trimer interface | His(B10), Glu(B13), His(B16) | Direct ligand (Nε2) |
His(B16) mutant (T3Rf3) | 4 | Rf-trimer interface | His(B10), Glu(B13), His(B16) | Enhanced coordination geometry |
Hexamer dissociation kinetics show His(B16) insulin exhibits a 24-hour dissociation half-life in subcutaneous depots, compared to 8 hours for wild-type. This prolonged stability arises from the burial of zinc ions within an 8-Å tunnel formed by the B1-B19 helices, limiting solvent access [5] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8